Cas no 93-56-1 (rac Styrene Glycol)

rac Styrene Glycol structure
rac Styrene Glycol structure
Nombre del producto:rac Styrene Glycol
Número CAS:93-56-1
MF:C8H10O2
Megavatios:138.163802623749
MDL:MFCD00003546
CID:34708
PubChem ID:7149

rac Styrene Glycol Propiedades químicas y físicas

Nombre e identificación

    • 1-Phenylethane-1,2-diol
    • (+/-)-Styrene glycol
    • Phenylethylene glycol
    • (+/-)-1-Phenyl-1,2-ethanediol
    • (±)-1-Phenyl-1,2-ethanediol
    • 1-Phenyl-1,2-ethanediol
    • rac Styrene Glycol
    • Styrene Glycol
    • Phenylethanediol
    • 1,2-Ethanediol, 1-phenyl-
    • Phenyl glycol
    • Phenyl-1,2-ethanediol
    • Styrolyl alcohol
    • Phenylethane-1,2-diol
    • Fenylglycol
    • 1-Phenylethylene glycol
    • 1,2-Dihydroxy-1-phenylethane
    • 1,2-Dihydroxyethylbenzene
    • 1,2-Ethanediol, phenyl-
    • Fenylglycol [Czech]
    • 1-Fenyl-1,2-ethandiol
    • Phenyl glycol ether
    • alpha,beta-Dihydroxyethylbenzene
    • 1-Fenyl-1,2-ethandiol [Czech]
    • .alpha.,.beta.-Dihydr
    • (+)-1-phenyl-1,2-ethanediol
    • 1,2-Ethanediol, phenyl- (6CI, 7CI)
    • 1-Phenyl-1,2-ethanediol (ACI)
    • (1,2-Dihydroxyethyl)benzene
    • (RS)-1-Phenyl-1,2-ethanediol
    • (±)-Phenyl glycol
    • (±)-Phenyl-1,2-ethanediol
    • (±)-Styrene glycol
    • 1,2-Dihydroxy-2-phenylethane
    • 1-Phenyl-1,2-glycol
    • cis-1-Phenyl-1,2-ethanediol
    • NSC 406601
    • α,β-Dihydroxyethylbenzene
    • β-Hydroxy-β-phenylethanol
    • SY017542
    • AKOS004903345
    • UNII-2ZAC511UK8
    • 93-56-1
    • EINECS 202-258-1
    • DTXSID8042422
    • 2-phenyl-2-hydroxyethanol
    • (S)-(+)-alpha,beta-Dihydroxyethylbenzene; (S)-(+)-Styrene glycol
    • alpha-(hydroxymethyl)benzylalcohol
    • STYRENE GLYCOL, (+/-)-
    • FD10472
    • DB-057411
    • AI3-03789
    • .alpha.,.beta.-Dihydroxyethylbenzene
    • BRN 1306723
    • CAS-93-56-1
    • 1-phenyl-1
    • NS00021395
    • SY049723
    • NSC406601
    • EN300-111545
    • 4-06-00-05939 (Beilstein Handbook Reference)
    • Q26841299
    • NCIOpen2_003573
    • STYRENE GLYCOL [MI]
    • NCGC00255814-01
    • SCHEMBL24750
    • MFCD00003546
    • SB44462
    • 1-Phenyl-1,2-ethanediol, 97%
    • CHEBI:183269
    • Tox21_302040
    • 2ZAC511UK8
    • (R)-(-)-alpha,beta-Dihydroxyethylbenzene; (R)-(-)-Stryrene glycol
    • 1-phenyl-ethane-1,2-diol
    • SB44621
    • NSC-406601
    • SY017543
    • DTXCID6022422
    • HY-W015788
    • AS-11660
    • alpha-(hydroxymethyl)benzyl alcohol
    • CHEMBL3188703
    • CS-W016504
    • P0686
    • ( inverted exclamation markA)-1-Phenyl-1 pound not2-ethanediol
    • DB-011656
    • MDL: MFCD00003546
    • Renchi: 1S/C8H10O2/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8-10H,6H2
    • Clave inchi: PWMWNFMRSKOCEY-UHFFFAOYSA-N
    • Sonrisas: OCC(C1C=CC=CC=1)O
    • Brn: 1306723

Atributos calculados

  • Calidad precisa: 138.068
  • Masa isotópica única: 138.068
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 10
  • Cuenta de enlace giratorio: 2
  • Complejidad: 87.3
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: nothing
  • Xlogp3: 0.4
  • Superficie del Polo topológico: 40.5

Propiedades experimentales

  • Color / forma: White needle like crystals.
  • Denso: 1.0742 (rough estimate)
  • Punto de fusión: 65.0 to 68.0 deg-C
  • Punto de ebullición: 82°C/1mmHg(lit.)
  • Punto de inflamación: 160°C
  • índice de refracción: 1.5340 (estimate)
  • Coeficiente de distribución del agua: almost transparency
  • PSA: 40.46000
  • Logp: 0.71230
  • Merck: 8861
  • FEMA: 3469
  • Disolución: Soluble in water, alcohol, ether and benzene, slightly soluble in petroleum ether, but soluble in hot petroleum ether.

rac Styrene Glycol Información de Seguridad

  • Símbolo: GHS07
  • Promover:warning
  • Instrucciones de peligro: H302
  • Declaración de advertencia: P264-P270-P301+P312+P330-P501
  • Número de transporte de mercancías peligrosas:NONH for all modes of transport
  • Wgk Alemania:3
  • Instrucciones de Seguridad: S24/25
  • Rtecs:KI2500000
  • TSCA:Yes
  • Condiciones de almacenamiento:Store below +30°C.

rac Styrene Glycol Datos Aduaneros

  • Código HS:29062900

rac Styrene Glycol PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Chemenu
CM255874-500g
1-Phenylethane-1,2-diol
93-56-1 95%
500g
$421 2022-06-09
abcr
AB140664-25 g
Phenylethylene glycol, 97%; .
93-56-1 97%
25 g
€102.30 2023-07-20
Enamine
EN300-111545-0.1g
1-phenylethane-1,2-diol
93-56-1 95%
0.1g
$364.0 2023-10-27
Enamine
EN300-111545-1.0g
1-phenylethane-1,2-diol
93-56-1
1g
$28.0 2023-06-09
Enamine
EN300-111545-2.5g
1-phenylethane-1,2-diol
93-56-1 95%
2.5g
$810.0 2023-10-27
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A-GF809-1g
rac Styrene Glycol
93-56-1 98%
1g
¥41.0 2022-06-10
abcr
AB140664-5 g
Phenylethylene glycol, 97%; .
93-56-1 97%
5 g
€65.10 2023-07-20
eNovation Chemicals LLC
D751385-500g
1,2-Ethanediol, 1-phenyl-
93-56-1 97%
500g
$385 2024-06-06
TRC
S687810-1g
rac Styrene Glycol
93-56-1
1g
$ 64.00 2023-09-06
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R018708-5g
rac Styrene Glycol
93-56-1 98%
5g
¥40 2024-05-20

rac Styrene Glycol Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: N-methylmorpholine N-oxide Catalysts: Sodium carbonate (hydrotalcite-like reaction product with metal salts) ,  Aluminum chloride (hydrotalcite-like reaction product with metal salts) ,  Cupric chloride (hydrotalcite-like reaction product with metal salts) ,  Osmium trichloride (hydrotalcite-like reaction product with metal salts) Solvents: Toluene ,  Water ;  6 h, 60 °C
Referencia
The Os/Cu-Al-hydrotalcite catalyzed hydroxylation of alkenes
Friedrich, Holger B.; Govender, Mayashree; Makhoba, Xolani; Ngcobo, T. Dennis; Onani, Martin O., Chemical Communications (Cambridge, 2003, (23), 2922-2923

Synthetic Routes 2

Condiciones de reacción
1.1 Catalysts: Divinylbenzene-styrene copolymer (acylated, reduced, and sulfonated) Solvents: Water ;  30 min, 40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
Hydrophobic, low-loading and alkylated polystyrene-supported sulfonic acid for several organic reactions in water: remarkable effects of both the polymer structures and loading levels of sulfonic acids
Iimura, Shinya; Manabe, Kei; Kobayashi, Shu, Organic & Biomolecular Chemistry, 2003, 1(14), 2416-2418

Synthetic Routes 3

Condiciones de reacción
1.1 Catalysts: Osmium tetroxide ,  6-[[(8α,9R)-9-[[4-[[(8α,9R)-10,11-Dihydro-6′-methoxycinchonan-9-yl]oxy]-1-phthal…
Referencia
Asymmetric dihydroxylation using heterogenized cinchona alkaloid ligands on mesoporous silica
Lee, H. M.; Kim, S.-W.; Hyeon, T.; Kim, B. M., Tetrahedron: Asymmetry, 2001, 12(11), 1537-1541

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  1 h, 0 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referencia
One-pot synthesis of enantiomerically pure 1,2-diols: asymmetric reduction of aromatic α-oxo aldehydes catalyzed by Candida parapsilosis ATCC 7330
Mahajabeen, Pula; Chadha, Anju, Tetrahedron: Asymmetry, 2011, 22(24), 2156-2160

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  2 h, 70 °C
1.2 Reagents: Acetone
Referencia
Enantiopure Chiral (2,4,6-Triisopropylbenzoyl)oxy-[D1]methyllithium: Configurational Stability, Reactions, and Mechanistic Studies
Kapeller, Dagmar C.; Hammerschmidt, Friedrich, Journal of Organic Chemistry, 2009, 74(6), 2380-2388

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate ,  2-Chloroethylamine hydrochloride Catalysts: Tetrabutylammonium bromide Solvents: Water ;  40 °C
Referencia
Synthesis method of phenyl glycol from styrene oxide and 2-chloroethylamine hydrochloride
, China, , ,

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Water ,  Oxygen Catalysts: Barium(2+), pentaaqua-, (SP-4-1)-bis[2,5-pyridinedicarboxylato(2-)-κN1,κO2]cupra… Solvents: Acetonitrile ;  2 h, 40 °C
Referencia
Heterometallic Metal-Organic Frameworks That Catalyze Two Different Reactions Sequentially
Saha, Debraj; Hazra, Dipak K.; Maity, Tanmoy; Koner, Subratanath, Inorganic Chemistry, 2016, 55(12), 5729-5731

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Ruthenium(1+), (η6-benzene)chloro[1,1′-[(4S)-2,2,2′,2′-tetramethyl[4,4′-bi-1,3-b… Solvents: Ethanol ;  12 h, 3 MPa, 60 °C; 60 °C → rt
Referencia
Asymmetric hydrogenation of α-hydroxy ketones: a reaction sensitive toward electronic effect of substrates
Xu, Hui; Meng, Qing-Hua; Zhang, Zhao-Guo, Chinese Journal of Chemistry, 2008, 26(9), 1656-1658

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: 1,1′-[2-[(Diphenylphosphino)methyl]-2-methyl-1,3-propanediyl]bis[1,1-diphenylpho… ,  Dichloro[(1,2,5,6-η)-1,5-cyclooctadiene]ruthenium Solvents: Methanol ;  14 h, 3 MPa, 110 °C
Referencia
Method for producing alcohol by catalytic hydrogenation of lactone or carboxylic acid ester in liquid phase
, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: Stereoisomer of chloro[4-methyl-N-[(1S,2S)-2-[(R)-[4-[(1,2,3,4,5,6-η)-4-methylph… ;  2 h, 60 °C
Referencia
Preparation of ruthenium-diamine complexes as asymmetric reduction catalysts
, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Water Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Acetonitrile ;  30 min, 25 °C
Referencia
Erbium(III) triflate is a highly efficient catalyst for the synthesis of β-alkoxy alcohols, 1,2-diols and β-hydroxy sulfides by ring opening of epoxides
Dalpozzo, Renato; Nardi, Monica; Oliverio, Manuela; Paonessa, Rosina; Procopio, Antonio, Synthesis, 2009, (20), 3433-3438

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  10 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6, rt
Referencia
Reduction of aromatic and aliphatic keto esters using sodium borohydride/MeOH at room temperature: a thorough investigation
Kim, Juryoung; De Castro, Kathlia A.; Lim, Minkyung; Rhee, Hakjune, Tetrahedron, 2010, 66(23), 3995-4001

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: [N-[(1S,2S)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN][(1,… Solvents: Methanol ;  16 h, 100 atm, 50 °C
Referencia
Sulfonate hydrogenation catalyst and method of producing alcohol compound using the same
, United States, , ,

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide ,  Manganese(1+), tricarbonyl[N-[2-(diphenylphosphino-κP)ethyl]-2-pyridinemethanami… Solvents: 1,4-Dioxane ;  16 h, 50 bar, rt → 140 °C
Referencia
Hydrogenation of CO2-Derived Carbonates and Polycarbonates to Methanol and Diols by Metal-Ligand Cooperative Manganese Catalysis
Zubar, Viktoriia; Lebedev, Yury ; Azofra, Luis Miguel ; Cavallo, Luigi ; El-Sepelgy, Osama ; et al, Angewandte Chemie, 2018, 57(41), 13439-13443

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Hydrogen peroxide Catalysts: 2,2,2-Trifluoro-1-phenylethanone Solvents: Acetonitrile ,  tert-Butanol ,  Water ;  3 - 18 h, rt
1.2 Reagents: Thiourea ;  18 h, rt
Referencia
Organocatalytic Synthesis of Thiiranes from Alkenes
Tsoukaki, Anna; Skolia, Elpida; Triandafillidi, Ierasia; Kokotos, Christoforos G., European Journal of Organic Chemistry, 2022, 2022(34),

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Water Catalysts: Sulfuric acid, monododecyl ester, zirconium(4+) salt (4:1) ;  7 min, reflux
Referencia
An Environmentally Benign Catalytic Method for Efficient and Selective Nucleophilic Ring Opening of Oxiranes by Zirconium Tetrakis(dodecyl Sulfate)
Jafarpour, Maasoumeh; Rezaeifard, Abdolreza; Aliabadi, Marzieh, Helvetica Chimica Acta, 2010, 93(3), 405-413

Synthetic Routes 17

Condiciones de reacción
1.1 Reagents: Amberlyst 15 Solvents: Methanol ;  3 h, rt
Referencia
Novel formal synthesis of stereospecifically C-6 deuterated D-glucose employing configurationally stable alkoxymethyllithiums
Kapeller, Dagmar C.; Hammerschmidt, Friedrich, Tetrahedron, 2010, 66(3), 591-598

Synthetic Routes 18

Condiciones de reacción
1.1 Reagents: N-methylmorpholine N-oxide Catalysts: Osmium, [2,3-dimethyl-1-[tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silyl… Solvents: Acetone ,  tert-Butanol ,  Water ;  36 h, rt; rt → 20 °C
Referencia
Fluorous osmium tetraoxide (FOsO4). A recoverable and reusable catalyst for dihydroxylation of olefins
Huang, Yangen; Meng, Wei-Dong; Qing, Feng-Ling, Tetrahedron Letters, 2004, 45(9), 1965-1968

Synthetic Routes 19

Condiciones de reacción
1.1 Reagents: Water ;  4 h, rt → 60 °C
Referencia
Thermal Safety and Structure-Related Reactivity Investigation of Five-Membered Cyclic Sulfamidates
Ferrari, Thomas ; Blum, Caitlin ; Amini-Rentsch, Lara; Brodard, Pierre; Dabros, Michal ; et al, Organic Process Research & Development, 2022, 26(9), 2614-2623

Synthetic Routes 20

Condiciones de reacción
1.1 Reagents: Water Solvents: Acetone ;  2 h, rt
Referencia
Epoxide Ring-Opening Reactions with Mesoporous Silica-Supported Fe(III) Catalysts
Das, Sayantani; Asefa, Tewodros, ACS Catalysis, 2011, 1(5), 502-510

rac Styrene Glycol Raw materials

rac Styrene Glycol Preparation Products

rac Styrene Glycol Proveedores

Tiancheng Chemical (Jiangsu) Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:93-56-1)1-Phenyl-1,2-ethanediol
Número de pedido:1661496
Estado del inventario:in Stock
Cantidad:Company Customization
Pureza:98%
Información sobre precios actualizada por última vez:Friday, 18 April 2025 17:00
Precio ($):discuss personally
Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:93-56-1)rac Styrene Glycol
Número de pedido:A844633
Estado del inventario:in Stock
Cantidad:500g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 07:03
Precio ($):512.0
Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:93-56-1)1-Phenyl-1,2-ethanediol
1661496
Pureza:98%
Cantidad:Company Customization
Precio ($):Informe
Suzhou Senfeida Chemical Co., Ltd
(CAS:93-56-1)1-Phenyl-1,2-ethanediol
sfd1131
Pureza:99.9%
Cantidad:200kg
Precio ($):Informe